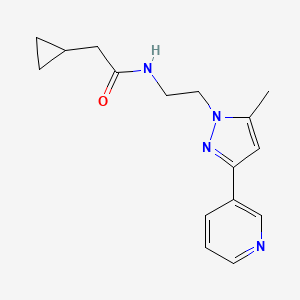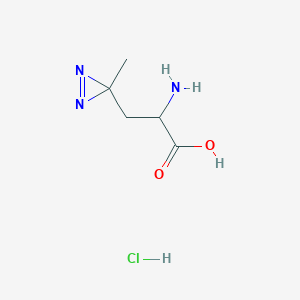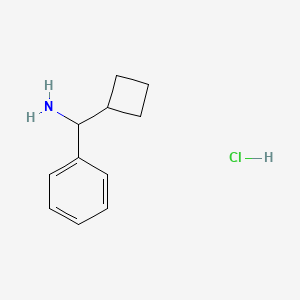
2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a protein known as bromodomain-containing protein 4 (BRD4), which has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal Assessment : Novel heterocycles incorporating thiadiazole moiety, derived from similar compounds, have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, identified through various spectral analyses, demonstrated potential as insecticidal agents (Fadda et al., 2017).
Antitumor Activity : Derivatives synthesized from related compounds showed promising antitumor activity. Specifically, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been evaluated for their inhibitory effects on various cell lines, with some showing comparable effects to doxorubicin (Albratty et al., 2017).
Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and their antioxidant activity evaluated using various in vitro methods. The study highlighted the significant antioxidant properties of these compounds, suggesting their potential in medicinal chemistry (Chkirate et al., 2019).
Antimicrobial Activity : Research into new heterocycles incorporating antipyrine moiety, stemming from compounds with a similar structure, has shown that these derivatives possess antimicrobial properties. This includes the synthesis and evaluation of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives (Bondock et al., 2008).
properties
IUPAC Name |
2-cyclopropyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-9-15(14-3-2-6-17-11-14)19-20(12)8-7-18-16(21)10-13-4-5-13/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADTZJMDOMCBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)


![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)


